Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate is an organic compound characterized by its unique structural features, including a benzodiazole ring and a trifluoromethyl group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable candidate for drug development.
Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate falls under the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is classified as an ester due to the presence of the acetate moiety.
The synthesis of methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate typically involves several key steps:
The reaction conditions for these synthetic steps may vary, often requiring specific temperatures and solvents to optimize yield and purity. For example, microwave-assisted synthesis can enhance reaction rates and improve yields significantly.
Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate can participate in various chemical reactions:
Common reagents used in these reactions include sodium hydroxide for hydrolysis and lithium aluminum hydride for reduction. The reaction conditions must be controlled to prevent side reactions.
The mechanism by which methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate exerts its biological effects may involve interaction with specific enzymes or receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity, facilitating better membrane penetration.
Upon entering a biological system, this compound may interact with target proteins through hydrogen bonding or hydrophobic interactions, potentially modulating their activity. This mechanism is crucial in understanding its therapeutic potential.
Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate has several potential applications:
Research continues into optimizing its synthesis and exploring its full range of biological activities, highlighting its significance in both academic and industrial contexts .
The construction of the benzimidazole core represents the foundational step in synthesizing methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate (CAS 139591-08-5). Modern approaches typically employ ortho-phenylenediamine precursors subjected to cyclocondensation reactions with carboxylic acid derivatives or aldehydes under oxidative conditions. A particularly efficient route involves the direct alkylation of pre-formed 2-(trifluoromethyl)-1H-benzimidazole at the N1-position, leveraging the nucleophilic character of this nitrogen atom. This strategy benefits from the regioselective control afforded by the electron-withdrawing trifluoromethyl group at C2, which enhances the nucleophilicity of N1 and directs alkylation to this position. Optimization studies reveal that phase-transfer catalysts significantly improve reaction yields when employing α-haloesters as alkylating agents, minimizing the formation of dialkylated byproducts. The molecular architecture of the final compound (C₁₁H₉F₃N₂O₂, MW 258.20) is confirmed by spectroscopic data, including characteristic signals in ¹H-NMR for the methylene bridge (δ 5.2–5.4 ppm) and ester methyl group (δ 3.8–4.0 ppm) [1] [3].
Table 1: Benzimidazole Alkylation Approaches for Core Functionalization
Alkylating Agent | Catalyst System | Reaction Temp (°C) | Key Advantage |
---|---|---|---|
Methyl chloroacetate | TBAB (Phase Transfer) | 80 | Enhanced regioselectivity |
Bromoacetic acid + esterification | - | 100 | Simplified purification |
Ethyl bromoacetate + transesterification | Al(OR)₃ | 70 | Mild conditions |
Incorporation of the trifluoromethyl group (-CF₃) presents distinctive synthetic challenges due to the poor nucleophilicity of fluoride ions and the high thermodynamic stability of CF bonds. Two predominant strategies have emerged for introducing this pharmacophore at the benzimidazole C2 position: (1) Direct use of trifluoroacetic acid (TFA) or its derivatives (anhydrides, esters) in cyclocondensation with ortho-phenylenediamines, and (2) Post-cyclization halogen exchange reactions on pre-formed 2-chloro- or 2-bromo-benzimidazoles using fluorinating agents. The former method typically employs strong dehydrating conditions (P₂O₅, POCl₃) to promote cyclization, while the latter capitalizes on transition metal catalysis (CuI, Pd-based systems) to facilitate halogen exchange with fluorinating sources like KF or CsF. Computational studies indicate the electron-withdrawing nature of the -CF₃ group substantially lowers the energy barrier for N-alkylation at the benzimidazole N1 position by approximately 8-12 kcal/mol compared to non-fluorinated analogs. This electronic modulation not only facilitates regioselective functionalization but also enhances the stability of the heterocyclic core toward oxidative degradation during synthesis. Industrial-scale production typically achieves >90% purity through optimized crystallization protocols, though further purification via column chromatography may yield analytical-grade material [1] [3].
The installation of the acetate moiety represents the final critical step in accessing methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate. Two principal synthetic routes dominate: (A) Direct N-alkylation of 2-(trifluoromethyl)-1H-benzimidazole with methyl chloroacetate or bromoacetate, and (B) Transesterification of pre-formed ethyl ester analogs. Route A requires careful stoichiometric control (typically 1.1–1.3 equivalents of alkylating agent) and base selection (K₂CO₃, Cs₂CO₃) to suppress O-alkylation and bis-alkylation byproducts. Chromatographic analyses of reaction mixtures reveal that maintaining temperatures below 85°C during alkylation minimizes ester hydrolysis side reactions. Route B employs alcohol interchange catalysts (Ti(OiPr)₄, Al(OR)₃) under reflux conditions, offering superior selectivity when functionalizing benzimidazoles bearing base-sensitive substituents. An alternative approach involves the esterification of 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid (prepared by alkaline hydrolysis of esters), though this method suffers from diminished overall yields (65-75%) compared to direct alkylation (85-92%). Notably, the closely related alcohol intermediate—2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol (CAS 116040-98-3)—serves as a valuable precursor for oxidation-esterification cascades, though commercial availability remains limited [3] [4].
Table 2: Comparative Analysis of Esterification Methodologies
Method | Reagent/Catalyst | Yield Range (%) | Key Limitation |
---|---|---|---|
Direct N-alkylation | Methyl bromoacetate/K₂CO₃ | 85–92 | Requires anhydrous conditions |
Acid-catalyzed transesterification | H₂SO₄, Ti(OiPr)₄ | 75–85 | Extended reaction times (12–24h) |
Enzymatic esterification | Lipase B (immobilized) | 60–70 | Limited industrial scalability |
Alcohol oxidation-esterification | TEMPO/NaOCl, then CH₂N₂ | 50–65 | Multi-step complexity |
The synthesis of fluorinated heterocycles like methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate increasingly incorporates sustainable chemistry principles to minimize environmental impact. Notable advances include: (1) Solvent optimization through replacement of high-boiling polar aprotic solvents (DMF, DMAc) with cyclopentyl methyl ether (CPME) or bio-based solvents (γ-valerolactone), reducing waste disposal burden by 30-40%; (2) Catalytic recycling protocols for copper-based trifluoromethylation systems, enabling multiple reaction cycles without significant activity loss; and (3) Energy-efficient flow chemistry platforms that enhance heat/mass transfer during the critical cyclocondensation step, reducing reaction times from hours to minutes while improving selectivity. Microwave-assisted synthesis demonstrates particular promise for the esterification step, achieving near-quantitative conversions with reduced catalyst loadings (0.5–1 mol% vs. 5–10 mol% under conventional heating). Life cycle assessment studies indicate these integrated approaches can lower the E-factor (kg waste/kg product) from >50 in traditional routes to <15 in optimized green processes. The implementation of continuous extraction techniques for product isolation further diminishes the carbon footprint by eliminating energy-intensive distillation steps typically required for solvent recovery [1] [3] [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: